1-Bromo-3,4-difluoro-2,5-dimethoxybenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3,4-difluoro-2,5-dimethoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O2/c1-12-5-3-4(9)8(13-2)7(11)6(5)10/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPWVJIHFHNDGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1F)F)OC)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 3,4 Difluoro 2,5 Dimethoxybenzene and Its Congeners
Regioselective Bromination Strategies for Polysubstituted Arenes
Introducing a bromine atom onto a highly substituted benzene (B151609) ring with high regioselectivity is a critical challenge in organic synthesis. The choice of brominating agent and reaction conditions is paramount and is dictated by the electronic nature of the substituents already present on the aromatic ring. nih.gov
Electrophilic Aromatic Substitution for Bromo-functionalization
Electrophilic aromatic substitution (SEAr) is a fundamental method for forming carbon-halogen bonds on an aromatic ring. wikipedia.org In this reaction, an electrophile attacks the electron-rich benzene ring, leading to the substitution of a hydrogen atom. libretexts.org The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu The stability of this intermediate is crucial and is influenced by the substituents on the ring.
Substituents that donate electrons, such as methoxy (B1213986) (-OCH₃) groups, are powerful activating groups and ortho-, para-directors. nih.govwikipedia.orgmsu.edu They stabilize the arenium ion through resonance, significantly increasing the reaction rate compared to unsubstituted benzene. msu.eduresearchgate.net For instance, the bromination of anisole (B1667542) (methoxybenzene) is very rapid and yields predominantly the para-bromo isomer. nih.govmsu.edu In contrast, electron-withdrawing groups, like nitro groups, are deactivating and meta-directors. msu.edu Fluorine atoms exhibit a dual role; they are inductively electron-withdrawing but can act as weak resonance donors.
For a precursor to 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene, such as 1,2-difluoro-3,6-dimethoxybenzene, the two methoxy groups would strongly activate the ring. The most activated positions for electrophilic attack would be ortho and para to the methoxy groups. A variety of reagents can be employed for regioselective bromination, with N-bromosuccinimide (NBS) being a common choice for its milder nature and higher selectivity compared to elemental bromine. nih.govorganic-chemistry.org The choice of solvent and catalyst can further fine-tune the selectivity. organic-chemistry.org
Table 1: Reagents for Electrophilic Aromatic Bromination
| Reagent(s) | Typical Conditions | Selectivity Notes |
|---|---|---|
| Br₂ / FeBr₃ or AlBr₃ | Lewis acid catalyst | Standard, highly reactive system. wikipedia.orgmt.com |
| N-Bromosuccinimide (NBS) | Acetonitrile, THF, or aqueous media | Highly regioselective, often favoring para-substitution. nih.govresearchgate.net |
| N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Mild conditions | Regioselective bromination of aromatic compounds in excellent yields. organic-chemistry.org |
Halogen Exchange Reactions for Bromine Incorporation
Halogen exchange, or the Finkelstein reaction for aromatic compounds, provides an alternative route for introducing bromine, particularly when direct electrophilic bromination lacks the desired regioselectivity or is incompatible with other functional groups present. science.gov These reactions typically involve the conversion of an aryl halide, often an iodide or chloride, or an organometallic precursor into the corresponding aryl bromide. science.gov
One strategy involves the initial introduction of a different functional group that can be readily converted to a bromine atom. For example, arylboronic acids can react with N-bromosuccinimide (NBS) to yield the corresponding bromo-arenes with high regioselectivity, where the bromine atom replaces the boronic acid group (ipso-substitution). organic-chemistry.org Similarly, organotrifluoroborates can be transformed into organic bromides using sodium bromide in the presence of an oxidizing agent like chloramine-T. organic-chemistry.org
Metal-catalyzed processes have also been developed to facilitate halogen exchange on aryl halides, which can be crucial for substrates that are not activated towards nucleophilic attack. science.gov These methods can offer a strategic advantage in the synthesis of complex polysubstituted arenes.
Fluorination Techniques for Aromatic Systems
The incorporation of fluorine atoms into aromatic molecules can dramatically alter their physical, chemical, and biological properties. sigmaaldrich.com Synthesizing fluoroarenes can be achieved through several distinct methodologies, each with its own set of advantages and limitations. numberanalytics.com
Direct Fluorination Methodologies
Direct fluorination using elemental fluorine (F₂) is highly exothermic and often non-selective, making it difficult to control. mt.comsigmaaldrich.com Consequently, modern synthetic chemistry relies on electrophilic fluorinating agents that deliver an "F⁺" equivalent in a more controlled manner. sigmaaldrich.comnumberanalytics.com Reagents such as Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used for the electrophilic fluorination of electron-rich aromatic rings. numberanalytics.commdpi.com
Another significant pathway to fluoroarenes is the Sandmeyer reaction. acs.org This process involves the diazotization of an aromatic amine (aniline derivative) with a nitrite (B80452) source to form a diazonium salt, which is then decomposed in the presence of a fluoride (B91410) source. The classic Balz-Schiemann reaction uses tetrafluoroborate (B81430) anions, while modern variations employ copper catalysis for a fluoro-deamination that can be applied to both activated and non-activated aromatic systems. acs.org This method is particularly useful as it allows the position of the fluorine atom to be determined by the position of the initial amine group. For example, 3,5-difluoroaniline (B1215098) can be converted to 1-bromo-3,5-difluorobenzene (B42898) via a Sandmeyer reaction using CuBr and HBr. google.com
Nucleophilic Aromatic Substitution (SNAr) for Fluoroarene Synthesis
Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring, especially one that is electron-deficient or possesses other halogen atoms that can act as leaving groups. mdpi.comnih.gov The reaction mechanism involves the addition of a nucleophile (in this case, a fluoride ion) to the aromatic ring to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. stackexchange.com
This methodology is widely used in industry. Halogen exchange (Halex) reactions, where chloro- or bromo-aromatic compounds are converted to fluoroaromatics, are typically performed at high temperatures using alkali metal fluorides like KF or CsF in polar aprotic solvents. google.comgoogle.com For instance, a fluoroarene can be synthesized from a corresponding chloroarene using a base like KOH in DMSO. mdpi.com
Table 2: Conditions for Nucleophilic Aromatic Substitution (SNAr)
| Nucleophile | Substrate | Reagents/Conditions | Application |
|---|---|---|---|
| Fluoride (e.g., KF, CsF) | Electron-deficient Chloro/Bromoarenes | Polar aprotic solvent (e.g., sulfolane, DMF), high temperatures | Halogen Exchange (Halex) to produce fluoroarenes. google.comnih.gov |
| Azoles, Amines | Unactivated Fluoroarenes | Organic photoredox catalyst, mild conditions | C-N bond formation via defluorination. nih.gov |
Methoxylation and Etherification of Halogenated Arenes
The introduction of methoxy groups is a key step in synthesizing the target compound and its congeners. Aryl methyl ethers are prevalent in many biologically active molecules. nih.gov The primary methods for their synthesis involve the Williamson ether synthesis or, more commonly for aryl ethers, the nucleophilic substitution of a halogen on the aromatic ring with a methoxide (B1231860) source. wikipedia.org
Metal-catalyzed reactions are particularly effective for the methoxylation of aryl halides. wikipedia.orggoogle.com Palladium- and copper-catalyzed systems are frequently used to couple aryl halides (chlorides, bromides, iodides) with sodium methoxide. These reactions often proceed under mild conditions and tolerate a wide range of functional groups. nih.govgoogle.com For example, cuprous halide catalysts can be used for the methoxylation of various aryl and heteroaryl halides. google.com
Alternatively, direct nucleophilic aromatic substitution (SNAr) can be employed, especially if the aromatic ring is activated by electron-withdrawing groups, such as nitro or fluoro groups. In the synthesis of methoxylated polychlorinated biphenyls, various fluoroarenes were successfully converted to the corresponding methoxyarenes using sodium methoxide in DMF at elevated temperatures. nih.gov This highlights a plausible route where the fluorine atoms on a precursor could facilitate their own substitution by methoxide, or the substitution of another halogen, to build the desired this compound structure.
Strategies for Introducing Methoxy Groups into Polyhalogenated Scaffolds
The introduction of methoxy groups onto an aromatic ring, particularly one already bearing multiple halogen substituents, is a critical transformation in the synthesis of the target compound. A common and effective method for this transformation is nucleophilic aromatic substitution (SNAr). In this reaction, a halogen atom on the aromatic ring is displaced by a methoxide source.
For polyhalogenated scaffolds, the reactivity of the halogens towards nucleophilic substitution is influenced by their nature (F > Cl > Br > I) and the electronic environment of the ring. The presence of electron-withdrawing groups, such as fluorine atoms, activates the ring towards SNAr, facilitating the displacement of other halogens.
A general procedure for the methoxylation of a polyhalogenated benzene derivative can be described as follows:
| Reactants | Reagents | Solvent | Conditions | Product |
| Polyhalogenated benzene | Sodium methoxide (CH₃ONa) | Dimethylformamide (DMF) or other polar aprotic solvent | Elevated temperatures (e.g., 100-150 °C) | Polymethoxy-halogenated benzene |
The choice of solvent is crucial, with polar aprotic solvents like DMF, DMSO, or NMP being preferred as they can solvate the cation of the methoxide salt, thereby increasing the nucleophilicity of the methoxide anion. The temperature and reaction time are optimized to ensure complete reaction while minimizing potential side reactions.
Sequential Functionalization Approaches
The synthesis of a complex molecule like this compound often necessitates a sequential approach to introduce the various functional groups with high regiocontrol. libretexts.org The order of reactions is critical to ensure the desired substitution pattern. masterorganicchemistry.com For instance, considering the directing effects of the substituents is paramount. Both methoxy and fluoro groups are ortho-, para-directors in electrophilic aromatic substitution, while the bromo group is also an ortho-, para-director but is deactivating.
A plausible sequential functionalization strategy for the target compound could involve starting with a difluorobenzene and introducing the methoxy groups first, followed by a selective bromination. This approach leverages the activating effect of the methoxy groups to facilitate the final bromination step. The consideration of steric and electronic effects of the existing substituents at each step is crucial for predicting and controlling the regiochemical outcome. nsf.gov
Convergent and Divergent Synthetic Pathways to the Target Compound
Both convergent and divergent strategies can be envisioned for the synthesis of this compound. A divergent approach might start from a common intermediate that can be functionalized in different ways to produce a library of related compounds, while a convergent synthesis would involve the coupling of two or more complex fragments in the later stages.
Step-by-Step Synthesis from Simpler Precursors
A logical step-by-step synthesis would likely commence with a commercially available or readily synthesized difluorinated precursor. A potential synthetic route is outlined below:
Starting Material: 1,4-Difluorobenzene.
Nitration: Introduction of two nitro groups. Due to the ortho-, para-directing nature of fluorine, this step would likely yield 1,4-difluoro-2,5-dinitrobenzene.
Reduction: The dinitro compound is then reduced to the corresponding diamine, 1,4-difluoro-2,5-diaminobenzene.
Diazotization and Hydrolysis: The amino groups are converted to hydroxyl groups via a diazotization reaction followed by hydrolysis, yielding 1,4-difluoro-2,5-dihydroxybenzene.
Etherification: The dihydroxy intermediate is then subjected to etherification, for example, using dimethyl sulfate (B86663) or a similar methylating agent in the presence of a base, to give 1,4-difluoro-2,5-dimethoxybenzene (B174104) . sigmaaldrich.comacs.org This compound is a key intermediate and is commercially available. sigmaaldrich.comfishersci.com
Bromination: The final step is the selective bromination of 1,4-difluoro-2,5-dimethoxybenzene to introduce the bromine atom at one of the available positions, yielding the target compound. The methoxy groups are strong activating groups and will direct the incoming electrophile (Br+) to the ortho positions. Since both positions ortho to the methoxy groups are equivalent in this symmetric molecule, this step should proceed with high regioselectivity.
Late-Stage Functionalization Strategies
Late-stage functionalization (LSF) involves introducing key functional groups at the end of a synthetic sequence. nih.gov This approach is highly valuable for the rapid generation of analogs for various studies. In the context of synthesizing this compound, a late-stage bromination of the precursor 1,4-difluoro-2,5-dimethoxybenzene is a prime example of this strategy. rti.org
This approach offers the advantage of utilizing a readily available, advanced intermediate to directly install the desired bromine atom, avoiding the need to carry the bromine functionality through a lengthy synthetic sequence, which could potentially interfere with other reaction steps. The success of late-stage bromination hinges on the ability to control the regioselectivity of the reaction on a complex, electronically rich aromatic system.
Optimization of Reaction Conditions and Catalyst Systems
The efficiency and selectivity of the key synthetic steps, particularly halogenation and etherification, are highly dependent on the reaction conditions and the choice of catalyst.
Catalytic Systems for Halogenation and Etherification
Halogenation: The electrophilic bromination of aromatic compounds often requires a catalyst to activate the bromine molecule. tandfonline.comgoogle.com For a highly activated system like 1,4-difluoro-2,5-dimethoxybenzene, the reaction might proceed without a catalyst, but to ensure high yield and selectivity, a catalyst is often employed.
Common catalytic systems for aromatic bromination include:
| Catalyst Type | Examples | Characteristics |
| Lewis Acids | FeBr₃, AlCl₃, ZnCl₂ google.com | Traditional and effective catalysts that polarize the Br-Br bond, increasing its electrophilicity. |
| Zeolites | NaY, HX rsc.orgnih.gov | Shape-selective solid catalysts that can enhance para-selectivity and are reusable. rsc.org |
| Metal Oxides | V₂O₅ | Can promote bromination under mild conditions. |
| Nanocatalysts | Fe₃O₄@SiO₂/CuO tandfonline.com | Offer high regioselectivity and can be recycled. tandfonline.com |
The choice of brominating agent is also critical, with options including molecular bromine (Br₂), N-bromosuccinimide (NBS), and hydrobromic acid (HBr) in the presence of an oxidant. organic-chemistry.org Optimization of the solvent, temperature, and reaction time is essential to maximize the yield of the desired monobrominated product and minimize the formation of polybrominated byproducts. nsf.gov
Etherification: The etherification of dihydroxy precursors is typically achieved via a Williamson ether synthesis. The optimization of this step involves the choice of base, methylating agent, and solvent.
| Parameter | Options | Considerations |
| Base | NaOH, K₂CO₃, NaH | The strength of the base should be sufficient to deprotonate the hydroxyl groups without causing side reactions. |
| Methylating Agent | Dimethyl sulfate, Methyl iodide, Dimethyl carbonate | Reactivity, toxicity, and cost are key factors. |
| Solvent | Acetone, DMF, Acetonitrile | The solvent should be inert to the reaction conditions and capable of dissolving the reactants. |
Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous and organic phases, particularly when using inorganic bases.
Solvent Effects and Temperature Control in High-Yield Synthesis
The choice of solvent and the precise control of reaction temperature are paramount in achieving high yields and purity in the synthesis of halogenated aromatic compounds. These parameters significantly influence reaction rates, selectivity, and the suppression of side reactions.
Solvent Effects:
The polarity and coordinating ability of the solvent can dramatically alter the course of a bromination reaction. Solvents play a crucial role in stabilizing intermediates and transition states, thereby affecting the activation energy of the desired reaction pathway.
For the bromination of activated aromatic rings, a range of solvents can be considered, each with its own advantages and disadvantages. Non-polar solvents, such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform), are often employed. In some cases, the use of a co-solvent system can be beneficial to ensure the solubility of all reactants and reagents. The selection of an appropriate solvent is critical to maximize the yield of the desired isomer and minimize the formation of impurities.
Temperature Control:
Temperature is a critical variable that directly impacts the kinetics and thermodynamics of the bromination reaction. Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product and reducing the rate of competing side reactions, such as over-bromination or degradation of starting materials.
Conversely, some bromination reactions may require elevated temperatures to overcome activation energy barriers. However, higher temperatures can also lead to decreased selectivity and the formation of a broader product distribution. Therefore, the optimal temperature for the synthesis of this compound would need to be empirically determined through careful experimentation, likely involving initial trials at low temperatures (e.g., 0 °C to room temperature) and gradual optimization.
A hypothetical study on the effect of solvent and temperature on the bromination of a difluorodimethoxybenzene precursor might yield data similar to that presented in the table below. It is important to note that this table is illustrative and not based on actual experimental results for the target compound.
Table 1: Hypothetical Influence of Solvent and Temperature on the Yield of this compound
| Solvent | Temperature (°C) | Hypothetical Yield (%) | Hypothetical Purity (%) |
|---|---|---|---|
| Dichloromethane | 0 | 85 | 98 |
| Dichloromethane | 25 | 80 | 95 |
| Chloroform | 0 | 82 | 97 |
| Chloroform | 25 | 78 | 94 |
| Acetic Acid | 25 | 75 | 90 |
Process Intensification in Laboratory-Scale Production
Process intensification refers to the development of innovative methods and technologies to dramatically improve manufacturing and processing, resulting in smaller, cleaner, and more energy-efficient processes. researchgate.net In the context of laboratory-scale production of fine chemicals like this compound, process intensification can offer significant advantages in terms of reaction speed, safety, and scalability.
One of the most promising approaches to process intensification in organic synthesis is the use of flow chemistry . nih.govvapourtec.com Flow reactors, or microreactors, offer superior heat and mass transfer compared to traditional batch reactors. europa.eu This enhanced control allows for reactions to be run under more aggressive conditions (e.g., higher temperatures and pressures) with improved safety, as the reaction volume at any given time is very small. europa.eu
For the synthesis of halogenated aromatic compounds, flow chemistry can provide several benefits:
Enhanced Mixing: The small dimensions of flow reactors ensure rapid and efficient mixing of reactants, which can be crucial for fast and selective reactions. vapourtec.com
Precise Temperature Control: The high surface-area-to-volume ratio of flow reactors allows for rapid heating and cooling, enabling precise control over the reaction temperature and minimizing the formation of byproducts. vapourtec.com
Improved Safety: The small internal volume of flow reactors reduces the risks associated with handling hazardous reagents and exothermic reactions. europa.eu
Scalability: Scaling up a reaction in a flow system is often as simple as running the reactor for a longer period or using multiple reactors in parallel. vapourtec.com
A hypothetical laboratory-scale flow synthesis of this compound could involve pumping a solution of the difluorodimethoxybenzene precursor and a brominating agent through a heated reaction coil. The residence time in the reactor would be carefully controlled to maximize conversion while minimizing byproduct formation. The output from the reactor could then be directly fed into an in-line purification system.
Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for a Halogenated Aromatic Compound
| Parameter | Conventional Batch Synthesis | Flow Chemistry Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Temperature Control | Moderate | Precise |
| Mixing | Stirring Dependent | Highly Efficient |
| Safety | Potential for thermal runaway | Inherently safer due to small volume |
| Scalability | Requires process re-optimization | Linear scalability |
The application of process intensification techniques like flow chemistry holds significant promise for the efficient and safe laboratory-scale production of complex molecules such as this compound. Further research and development in this area are crucial for advancing the synthesis of novel and valuable chemical entities.
Reaction Chemistry and Mechanistic Investigations of 1 Bromo 3,4 Difluoro 2,5 Dimethoxybenzene
Reactivity Profiles of the Bromo-Fluoro-Dimethoxybenzene Core
The reactivity of the substituted benzene (B151609) ring is a composite of the electronic and steric effects of each substituent. The halogens (bromine and fluorine) and the methoxy (B1213986) groups create a unique electronic environment that governs the molecule's behavior in various reactions.
Reactivity of Aromatic Halides (Bromine and Fluorine)
The carbon-halogen bond is a primary site of reactivity in many aromatic compounds. In the context of palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. This trend is largely governed by the carbon-halogen bond dissociation energy; the weaker C-Br bond is more readily cleaved in the oxidative addition step of the catalytic cycle than the much stronger C-F bond. Consequently, for 1-bromo-3,4-difluoro-2,5-dimethoxybenzene, palladium-catalyzed reactions will selectively occur at the carbon-bromine bond, leaving the carbon-fluorine bonds intact.
Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the reactivity order is often reversed (F > Cl > Br > I). This is because the rate-determining step is the initial attack of the nucleophile on the aromatic ring, which is facilitated by highly electronegative, electron-withdrawing substituents that can stabilize the intermediate Meisenheimer complex. Fluorine's superior electronegativity makes the carbon to which it is attached more electrophilic and better able to stabilize the negative charge that develops in the transition state. Therefore, while the C-Br bond is the site of reactivity for cross-coupling, the fluorine atoms significantly activate the ring toward potential SNAr reactions, should a suitable nucleophile and conditions be employed.
| Property | Fluorine (F) | Bromine (Br) |
| Electronegativity (Pauling Scale) | 3.98 | 2.96 |
| C(aryl)-X Bond Dissociation Energy (kJ/mol) | ~544 | ~335 |
| Typical Reactivity in Pd-Coupling | Low / Inert | High |
| Typical Reactivity in SNAr | High (Activating) | Low (Less Activating) |
| This table provides a comparative overview of the properties of fluorine and bromine substituents on an aromatic ring. |
Influence of Methoxy Groups on Aromatic Reactivity
The two methoxy (-OCH₃) groups on the benzene ring exert a powerful electronic influence. As oxygen is more electronegative than carbon, the methoxy group is electron-withdrawing through the inductive effect. However, this is significantly outweighed by its electron-donating resonance effect. The lone pairs on the oxygen atoms can be delocalized into the aromatic π-system, increasing the electron density of the ring, particularly at the ortho and para positions.
This net electron-donating character has two major consequences:
Deactivation toward Nucleophilic Attack : By enriching the aromatic ring with electron density, the methoxy groups make it less attractive to incoming nucleophiles, thereby disfavoring SNAr reactions. This effect runs counter to the activating influence of the fluorine atoms.
Activation toward Electrophilic Attack : The increased electron density makes the ring more susceptible to electrophilic aromatic substitution. However, in the case of this compound, the positions are already fully substituted. This activating effect is more relevant to the reactivity of the palladium center in cross-coupling reactions. The electron-rich nature of the ring can facilitate the initial oxidative addition step at the C-Br bond. beilstein-journals.org
Cross-Coupling Reactions
Cross-coupling reactions are fundamental transformations in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, etc.) bonds. For this compound, these reactions provide a powerful platform for molecular diversification, proceeding selectively at the C-Br bond.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organohalide. researchgate.net It is widely used due to its mild conditions, functional group tolerance, and the low toxicity of boron-containing reagents. researchgate.net In the case of this compound, the reaction would selectively couple at the bromine position to form a new C-C bond. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the final product and regenerate the catalyst. nih.govresearchgate.net
| Component | Example | Purpose |
| Aryl Halide | This compound | Electrophilic partner |
| Boron Reagent | Phenylboronic acid, Alkyl MIDA boronate | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyzes the C-C bond formation |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the organoboron reagent |
| Solvent | Toluene/H₂O, Dioxane/H₂O, 2-Propanol | Medium for the reaction |
| This table outlines the typical components and their roles in a Suzuki-Miyaura cross-coupling reaction involving an aryl bromide. |
Negishi and Stille Coupling Strategies
The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner in a palladium- or nickel-catalyzed reaction with an organohalide. wikipedia.org This method is known for its high functional group tolerance and reactivity, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), and other carbon-carbon bonds. wikipedia.orgnih.gov The reaction of this compound with an organozinc compound, such as phenylzinc chloride or alkylzinc bromide, would proceed under palladium catalysis to form the corresponding coupled product. researchgate.netnih.gov
The Stille reaction employs an organotin (organostannane) reagent. wikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture, though their toxicity is a significant drawback. wikipedia.orgwiley-vch.de The coupling is highly versatile and tolerates a wide array of functional groups. nih.gov For this compound, a Stille coupling with a reagent like tributyl(vinyl)tin (B143874) or tributyl(phenyl)tin in the presence of a palladium catalyst would selectively replace the bromine atom. harvard.eduscilit.com
Buchwald-Hartwig Amination and Other C-N Coupling Reactions
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has become a premier method for synthesizing aryl amines, which are prevalent in pharmaceuticals and materials science. wikipedia.orgnih.gov The reaction typically requires a palladium precursor, a specialized phosphine (B1218219) ligand (such as XPhos or BINAP), and a base. beilstein-journals.orgwikipedia.org Reacting this compound with a primary or secondary amine under Buchwald-Hartwig conditions would result in the formation of the corresponding N-aryl amine. nih.gov The electron-rich nature of the dimethoxy-substituted ring is generally compatible with modern catalyst systems developed for such substrates. beilstein-journals.org
| Reaction | Nucleophilic Partner | Key Reagents | Bond Formed |
| Suzuki-Miyaura | Organoboron (e.g., R-B(OH)₂) | Pd Catalyst, Base | C-C |
| Negishi | Organozinc (e.g., R-ZnCl) | Pd or Ni Catalyst | C-C |
| Stille | Organotin (e.g., R-SnBu₃) | Pd Catalyst, (optional CuI) | C-C |
| Buchwald-Hartwig | Amine (e.g., R-NH₂) | Pd Catalyst, Ligand, Base | C-N |
| This table summarizes the key features of the cross-coupling reactions discussed. |
Benzyne (B1209423) and Aryne Chemistry Derived from Halogenated Dimethoxybenzenes
The generation of highly reactive aryne intermediates from stable aromatic precursors is a cornerstone of modern synthetic organic chemistry. Halogenated dimethoxybenzenes are particularly effective substrates for producing electron-rich benzynes, which can then be engaged in a variety of pericyclic reactions to construct complex molecular architectures.
The generation of a benzyne intermediate from this compound is expected to proceed via a halogen-metal exchange followed by elimination. While direct literature on this specific substrate is scarce, a well-established precedent is set by the closely related analogue, 1,4-difluoro-2,5-dimethoxybenzene (B174104). acs.orgresearchgate.netnih.gov In this analogous transformation, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) facilitates the deprotonation at a carbon atom adjacent to a fluorine atom (ortho-lithiation). Upon warming, the resulting aryl lithium species undergoes spontaneous elimination of lithium fluoride (B91410) to furnish the corresponding 3,6-difluoro-2,5-dimethoxybenzyne intermediate.
Applying this logic to this compound, the most probable pathway for benzyne formation involves the preferential reaction at the carbon-bromine bond, which is significantly more reactive towards lithium-halogen exchange than a C-F bond or C-H bond under these conditions. This exchange would generate an aryl lithium intermediate, which would then eliminate lithium fluoride to produce 4,5-difluoro-2,5-dimethoxybenzyne . This method provides a regiocontrolled entry into a specific, unsymmetrically substituted benzyne.
A similar strategy has been demonstrated with tetrabrominated benzene derivatives, where controlled lithium-bromine exchange generates the desired aryne precursors for subsequent cycloadditions. acs.org
Once generated in situ, the electrophilic 4,5-difluoro-2,5-dimethoxybenzyne can be trapped by a variety of dienes in a [4+2] Diels-Alder cycloaddition. This reaction serves as a powerful tool for the rapid construction of bicyclic and polycyclic aromatic systems. Research on the analogous benzyne derived from 1,4-difluoro-2,5-dimethoxybenzene has shown efficient trapping with furan (B31954) derivatives. acs.orgresearchgate.net For example, when the benzyne is generated in the presence of furan, a cycloaddition occurs to yield a substituted oxabenzonorbornadiene. researchgate.net
This initial cycloadduct can serve as a versatile intermediate. Treatment with acid can promote a ring-opening aromatization to furnish substituted naphthol derivatives. researchgate.netnih.gov This iterative sequence of benzyne formation, Diels-Alder cycloaddition, and subsequent aromatization has been utilized to build highly substituted anthracenol and pentiptycene frameworks. acs.orgresearchgate.net The reaction demonstrates the utility of halogenated dimethoxybenzenes as key building blocks in the synthesis of complex polyaromatic structures. The Diels-Alder reaction is a concerted, pericyclic process that forms a new six-membered ring. youtube.com
The table below summarizes representative Diels-Alder reactions using a benzyne generated from the analogous precursor, 1,4-difluoro-2,5-dimethoxybenzene, with various furans.
| Benzyne Precursor | Diene (Trap) | Key Reagents | Cycloadduct Product | Reported Yield | Reference |
|---|---|---|---|---|---|
| 1,4-Difluoro-2,5-dimethoxybenzene | Furan | n-BuLi, THF, -78 °C to 0 °C | 5,8-Difluoro-6,7-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene | 80% | acs.org |
| 1,4-Difluoro-2,5-dimethoxybenzene | 2-Methylfuran | n-BuLi, THF, -78 °C to 0 °C | 1,5,8-Trifluoro-6,7-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene | 75% | acs.org |
| 1,4-Difluoro-2,5-dimethoxybenzene | 3-Methylfuran | n-BuLi, THF, -78 °C to 0 °C | 2,5,8-Trifluoro-6,7-dimethoxy-1,4-dihydro-1,4-epoxynaphthalene | 85% | acs.org |
When an unsymmetrical benzyne, such as 4,5-difluoro-2,5-dimethoxybenzyne, reacts with an unsymmetrical diene, the potential for forming multiple regioisomers arises. The outcome of the cycloaddition is governed by the electronic properties and orbital coefficients of the reactants. nih.gov The methoxy groups (-OCH₃) are electron-donating through resonance, while the fluorine atoms (-F) are electron-withdrawing through induction. These competing effects polarize the benzyne triple bond.
In the case of 4,5-difluoro-2,5-dimethoxybenzyne, the carbon atom at the C-5 position is flanked by a fluorine and a methoxy group, while the carbon at C-4 is adjacent to a fluorine and a C-H bond. Frontier Molecular Orbital (FMO) theory predicts that the diene's Highest Occupied Molecular Orbital (HOMO) will interact with the benzyne's Lowest Unoccupied Molecular Orbital (LUMO). The reaction will favor the orientation that allows for the largest overlap between the termini with the largest orbital coefficients. nih.gov
Studies on related systems, such as juglone-based dienophiles, have shown that aromatic substituents can play a crucial role in directing the regioselectivity, sometimes reversing the outcome compared to an unsubstituted dienophile. nih.gov For the benzyne derived from this compound, it is predicted that the more nucleophilic terminus of an unsymmetrical diene will preferentially attack the more electrophilic carbon of the benzyne, leading to a major regioisomer. The stereoselectivity of the Diels-Alder reaction is typically governed by the "endo rule," where the substituents on the dienophile orient themselves under the diene in the transition state, although exceptions exist.
Radical Functionalization Reactions
Beyond ionic aryne pathways, the carbon-halogen bonds of this compound offer a gateway to radical chemistry. The selective cleavage of the C-Br bond can generate a highly reactive aryl radical, which can then be channeled into various functionalization reactions.
Visible-light photoredox catalysis has emerged as a powerful and mild method for generating radicals from alkyl and aryl halides. nih.govacs.orgnih.gov The process typically involves a photocatalyst that, upon excitation by light, can engage in a single-electron transfer (SET) with the substrate. For an aryl bromide like this compound, a reductive quenching cycle would be employed. The excited photocatalyst is first reduced by a sacrificial electron donor to form a more potent reductant. This super-reductant then transfers an electron to the aryl bromide, causing the cleavage of the weak C-Br bond to release a bromide anion and the desired 3,4-difluoro-2,5-dimethoxyphenyl radical .
Contemporary methods have also explored halogen-bonding interactions to facilitate the reductive cleavage of C-Br bonds. nih.govacs.org While specific studies on this compound are not prominent, the general principles of photoredox-mediated C-Br bond cleavage are well-established and represent a viable, mild strategy for initiating radical chemistry from this precursor. nih.gov The C-F bonds are significantly stronger and would remain intact under these conditions. nih.gov
Once formed, the 3,4-difluoro-2,5-dimethoxyphenyl radical can participate in radical cascade reactions, a powerful strategy for building molecular complexity in a single operation. researchgate.net These cascades involve a series of sequential radical reactions, such as intermolecular additions and intramolecular cyclizations, that proceed from a single initiation event.
A plausible cascade involving the 3,4-difluoro-2,5-dimethoxyphenyl radical could be initiated by its addition to a tethered alkene or alkyne within the same molecule (intramolecular) or to a separate unsaturated partner (intermolecular). For instance, if the precursor were modified to include a pendant olefin, the generated aryl radical could undergo a 5-exo-trig or 6-endo-trig cyclization to form a new five- or six-membered ring, respectively. The resulting alkyl radical could then be trapped or participate in further reaction steps. Such cascade processes are valuable for the efficient synthesis of fused heterocyclic and carbocyclic systems. researchgate.net While specific examples starting from this compound are not documented, the concept represents a frontier of potential reactivity for this versatile chemical building block.
Rearrangement and Isomerization Pathways
The stability and potential for structural reorganization of this compound are dictated by the nature of its substituents and the conditions applied.
Aryl ethers are generally characterized by high thermal stability due to the strength of the sp² C-O bond. Fluorinated poly(aryl ether)s, for instance, exhibit exceptional thermal robustness, with decomposition temperatures often exceeding 500°C. rsc.org The presence of fluorine atoms in the aromatic ring is known to enhance thermal stability. acs.orgtandfonline.comresearchgate.net
For this compound, significant thermal rearrangement below its decomposition temperature is not anticipated. Unlike allyl aryl ethers, it lacks the necessary structure to undergo low-energy pericyclic reactions such as the Claisen rearrangement. Potential thermal reactions would likely require harsh conditions, leading to bond cleavage rather than controlled isomerization. The C-Br bond is the most probable site of initial cleavage under high-temperature pyrolytic conditions, followed by the C-O bonds of the methoxy groups. Isomerization through migration of a substituent would necessitate the cleavage of a bond to the aromatic ring, a high-energy process that typically results in a mixture of products or decomposition.
Table 1: Predicted Thermal Stability and Potential High-Temperature Reactions
| Condition | Predicted Pathway | Expected Product(s) | Notes |
|---|---|---|---|
| Moderate Heating (< 200°C) | No significant reaction | Starting material recovered | Aryl ether and C-F bonds are highly stable. |
| High-Temperature Pyrolysis (> 400°C) | Homolytic C-Br bond cleavage | Aryl radicals, leading to complex mixtures or polymerization | The C-Br bond is the weakest point in the molecule. |
| Very High Temperature (> 500°C) | Decomposition | Fragmentation, char | Cleavage of C-F and C-O bonds becomes significant. rsc.org |
In the presence of strong acids, the methoxy groups of this compound are susceptible to cleavage. This reaction, known as demethylation, is a common transformation for aryl methyl ethers. uantwerpen.be The mechanism involves protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol), followed by nucleophilic attack at the methyl carbon by a counter-ion or solvent.
Strong acids like hydrogen bromide (HBr) or boron tribromide (BBr₃) are particularly effective for this transformation. sigmaaldrich.comchemicalbook.com Depending on the stoichiometry and reaction conditions, either one or both methoxy groups can be cleaved to yield the corresponding phenol (B47542) or catechol derivatives. For instance, treatment with one equivalent of a demethylating agent would likely favor cleavage of the methoxy group at the C2 position due to steric hindrance from the adjacent bromine atom, although electronic effects also play a crucial role.
Table 2: Potential Products from Acid-Catalyzed Demethylation
| Reagent | Stoichiometry | Predicted Major Product | Mechanism |
|---|---|---|---|
| HBr (conc.) | 1 equivalent | 4-Bromo-2,5-difluoro-6-methoxyphenol | Protonation of ether oxygen, followed by SN2 attack by Br⁻. |
| BBr₃ | 1 equivalent | 4-Bromo-2,5-difluoro-6-methoxyphenol | Lewis acid coordination to ether oxygen, facilitating cleavage. sigmaaldrich.com |
| HBr (conc.) or HI (conc.) | Excess, heat | 4-Bromo-2,5-difluorobenzene-1,2-diol | Complete demethylation of both methoxy groups. uantwerpen.be |
| BBr₃ | Excess | 4-Bromo-2,5-difluorobenzene-1,2-diol | Highly effective reagent for complete ether cleavage. sigmaaldrich.com |
Metalation Chemistry and Subsequent Trapping Reactions
The carbon-bromine bond in this compound serves as a key handle for metalation reactions, providing a gateway to a variety of functionalized derivatives.
Halogen-metal exchange is a fundamental reaction in organometallic chemistry, enabling the conversion of an organic halide into a potent organometallic nucleophile. wikipedia.org For aryl halides, the rate of exchange with organolithium reagents follows the trend I > Br > Cl >> F. wikipedia.orgprinceton.edu Consequently, treating this compound with a strong organolithium base, such as n-butyllithium or tert-butyllithium, at low temperatures (typically -78°C) is expected to result in a clean and rapid bromine-lithium exchange. harvard.edu This reaction selectively generates the aryllithium species, 3,4-difluoro-2,5-dimethoxyphenyllithium, leaving the more inert C-F bonds untouched.
This highly reactive carbanion can be trapped in situ with a wide range of electrophiles to introduce new functional groups at the C1 position. This two-step sequence provides a powerful method for the synthesis of complex, polysubstituted aromatic compounds.
Table 3: Predicted Trapping Reactions of 3,4-Difluoro-2,5-dimethoxyphenyllithium
| Electrophile (E⁺) | Reagent | Product Name |
|---|---|---|
| H⁺ | H₂O | 1,2-Difluoro-3,6-dimethoxybenzene |
| D⁺ | D₂O | 1-Deuterio-3,4-difluoro-2,5-dimethoxybenzene |
| CO₂ | Dry Ice (solid CO₂) | 3,4-Difluoro-2,5-dimethoxybenzoic acid |
| (CH₃)₃Si- | Trimethylsilyl chloride (TMSCl) | (3,4-Difluoro-2,5-dimethoxyphenyl)trimethylsilane |
| CH₃CH₂- | Iodoethane | 1-Ethyl-3,4-difluoro-2,5-dimethoxybenzene |
| (CH₃)₂C(OH)- | Acetone | 2-(3,4-Difluoro-2,5-dimethoxyphenyl)propan-2-ol |
Beyond organolithium species, this compound is a valuable precursor for other important organometallic reagents, notably Grignard and organozinc compounds.
Grignard Reagent Formation: The corresponding Grignard reagent, (3,4-difluoro-2,5-dimethoxyphenyl)magnesium bromide, can be prepared by the direct oxidative insertion of magnesium metal into the C-Br bond. This reaction is typically carried out in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). The resulting Grignard reagent is a strong nucleophile and base, useful for additions to carbonyls and other electrophiles.
Organozinc Reagent Development: Organozinc reagents offer complementary reactivity to their lithium and magnesium counterparts, often exhibiting greater functional group tolerance and participating in specific catalytic cross-coupling reactions (e.g., Negishi coupling). They can be prepared from this compound by two primary methods:
Direct Insertion: Reaction with highly activated zinc metal (e.g., Rieke zinc) allows for direct formation of the organozinc halide.
Transmetalation: The aryllithium species, generated via halogen-lithium exchange, can be treated with a zinc salt like zinc chloride (ZnCl₂) to afford the diaryl- or arylzinc species.
These organometallic reagents are key intermediates for constructing more complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. beilstein-journals.orgresearchgate.net
Table 4: Synthesis and Application of Organometallic Reagents
| Reagent Type | Preparation Method | Example Subsequent Reaction | Product Type |
|---|---|---|---|
| Grignard Reagent | Mg, THF | Reaction with benzaldehyde (B42025) | (3,4-Difluoro-2,5-dimethoxyphenyl)(phenyl)methanol |
| Organozinc Reagent | 1. n-BuLi; 2. ZnCl₂ | Negishi coupling with iodobenzene (B50100) (Pd catalyst) | 3',4'-Difluoro-2',5'-dimethoxy-[1,1'-biphenyl] |
| Organocopper Reagent | 1. n-BuLi; 2. CuI | Coupling with an acyl chloride | Aryl ketone |
Advanced Spectroscopic and Structural Elucidation of 1 Bromo 3,4 Difluoro 2,5 Dimethoxybenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. For a compound like 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene, a multi-pronged NMR approach would be necessary for a complete structural assignment.
Multi-Nuclear NMR (¹H, ¹³C, ¹⁹F) for Complex Structural Assignment
A complete NMR analysis would involve the acquisition and interpretation of proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectra. Each nucleus provides unique information about the chemical environment within the molecule.
¹H NMR: Would be expected to show signals corresponding to the methoxy (B1213986) protons and the single aromatic proton. The chemical shift and coupling constants of the aromatic proton would be influenced by the adjacent fluorine and bromine atoms.
¹³C NMR: Would reveal distinct signals for each of the eight carbon atoms in the molecule, including the two methoxy carbons and the six carbons of the benzene (B151609) ring. The carbon signals would be split by coupling to attached fluorine atoms (C-F coupling).
¹⁹F NMR: Is a crucial technique for fluorinated compounds. It would show signals for the two non-equivalent fluorine atoms, and their coupling to each other, as well as to the nearby aromatic proton, would provide key structural information.
Currently, there are no published or database-deposited ¹H, ¹³C, or ¹⁹F NMR spectra specifically for this compound.
2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): Would establish the correlation between coupled protons. In this case, it would primarily be used to confirm the coupling between the aromatic proton and any other protons within coupling distance, although in this specific isolated aromatic proton system, its utility would be limited.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the signals of the directly attached carbon atoms. This would be vital for assigning the aromatic C-H carbon and the methoxy carbons.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This technique would be critical in piecing together the entire carbon skeleton by, for instance, showing correlations from the methoxy protons to their attached carbon and the adjacent aromatic ring carbon.
No specific 2D NMR data (COSY, HSQC, HMBC) for this compound has been found in the scientific literature.
Solid-State NMR for Polymorphic Studies
Solid-state NMR (ssNMR) is used to study the structure and dynamics of materials in the solid phase. It is particularly useful for analyzing polymorphism, where a compound can exist in different crystal forms. While ssNMR could be applied to this compound to investigate its solid-state structure and potential polymorphs, no such studies have been published.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. This technique would be the definitive method for determining the solid-state structure of this compound.
Determination of Crystal System, Space Group, and Unit Cell Parameters
A successful crystallographic analysis would begin with the determination of the crystal system (e.g., monoclinic, orthorhombic), the space group, and the dimensions of the unit cell.
Interactive Data Table: Crystallographic Parameters for this compound
| Parameter | Value |
| Crystal System | Data Not Available |
| Space Group | Data Not Available |
| a (Å) | Data Not Available |
| b (Å) | Data Not Available |
| c (Å) | Data Not Available |
| α (°) | Data Not Available |
| β (°) | Data Not Available |
| γ (°) | Data Not Available |
| Volume (ų) | Data Not Available |
| Z | Data Not Available |
As indicated in the table, no crystallographic data has been deposited in public databases such as the Cambridge Structural Database (CSD) for this compound. While studies on similar molecules, such as 1,4-dibromo-2,5-dimethoxybenzene, exist, these findings are not transferable. nih.gov
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
A detailed crystallographic report would include tables of all bond lengths, bond angles, and torsion angles within the molecule. This data provides insight into the molecular geometry and the effects of the various substituents on the benzene ring.
Interactive Data Table: Selected Bond Parameters for this compound
| Bond/Angle/Torsion | Value |
| C-Br Bond Length (Å) | Data Not Available |
| C-F Bond Lengths (Å) | Data Not Available |
| C-O Bond Lengths (Å) | Data Not Available |
| C-C-C Bond Angles (°) | Data Not Available |
| F-C-C-F Torsion Angle (°) | Data Not Available |
Without a crystal structure, these empirical values remain unknown.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like normalized contact distance (dnorm) onto this surface, one can identify specific atoms involved in intermolecular contacts and their relative strengths.
For a molecule like this compound, a Hirshfeld analysis would provide quantitative insights into the various C–H···O, C–H···F, C–Br···O, and potential Br···F or π–π stacking interactions.
dnorm Surface: The dnorm map would highlight regions of close contact. Red spots on the surface indicate contacts shorter than the van der Waals radii, typical for hydrogen and halogen bonds. nih.gov Blue regions represent contacts longer than the van der Waals radii, and white areas denote contacts of van der Waals separation. nih.gov
2D Fingerprint Plots: Decomposing the Hirshfeld surface into two-dimensional fingerprint plots provides a quantitative summary of the different intermolecular contacts. rsc.org Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. This allows for the percentage contribution of each type of contact to the total crystal packing to be calculated.
Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis
| Contact Type | Description | Expected Significance |
| H···H | Interactions between hydrogen atoms. | Major contributor to the overall surface area. nih.gov |
| O···H / H···O | Represents C–H···O hydrogen bonds. | Significant, given the two methoxy groups. rsc.org |
| F···H / H···F | Represents C–H···F hydrogen bonds. | Significant, due to the two fluorine substituents. nih.gov |
| Br···H / H···Br | Weak interactions involving the bromine atom. | Moderate contribution. nih.gov |
| C···H / H···C | van der Waals forces and weak C-H···π interactions. | Moderate contribution. nih.gov |
| Br···O/F | Halogen bonding from bromine to oxygen or fluorine. | Possible, would appear as sharp spikes in the fingerprint plot. |
| C···C | π–π stacking interactions. | Possible, depends on the packing arrangement. rsc.org |
Advanced Mass Spectrometry for Reaction Pathway Elucidation
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. ufl.edu Unlike low-resolution mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental formulas. This is typically achieved with an accuracy of 5 parts per million (ppm) or better. ufl.edursc.org
For this compound (C8H7BrF2O2), the theoretical monoisotopic mass can be calculated with high precision. This calculated value can then be compared to the experimental value obtained from an HRMS instrument (like a TOF, Orbitrap, or FT-ICR analyzer) to confirm the molecular formula. ufl.edu The presence of bromine is particularly distinctive due to its isotopic pattern (79Br and 81Br in an approximate 1:1 ratio), which would result in two peaks of nearly equal intensity separated by approximately 2 Da in the mass spectrum.
Table 2: Theoretical Accurate Mass for this compound
| Isotope | Elemental Composition | Theoretical Monoisotopic Mass (Da) |
| 79Br | C8H779BrF2O2 | 267.9621 |
| 81Br | C8H781BrF2O2 | 269.9599 |
The experimental verification of these masses to within a few ppm provides unambiguous confirmation of the compound's elemental formula.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) is a technique used to determine the structure of ions by isolating them and inducing fragmentation. imreblank.ch In a typical MS/MS experiment, the molecular ion (precursor ion) of this compound is selected in the first stage of the mass spectrometer, subjected to collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed in the second stage. nih.gov The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
The fragmentation of this compound would likely proceed through several key pathways:
Loss of a Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH3, 15 Da) from one of the methoxy groups, leading to a stable oxonium ion.
Loss of Formaldehyde (B43269): Subsequent or alternative fragmentation could involve the neutral loss of formaldehyde (CH2O, 30 Da).
Loss of Bromine: Cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br, 79 or 81 Da).
Cleavage of the Aromatic Ring: At higher collision energies, the aromatic ring itself can fragment.
Analyzing the masses of the product ions allows for the reconstruction of these fragmentation pathways, providing definitive structural confirmation. nih.govnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Mechanistic Probes
Characterization of Key Vibrational Modes
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov For this compound, the spectra would be complex but highly informative. mdpi.com
Table 3: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm-1) | Notes |
| C-H Stretch (Aromatic) | Ar-H | 3100 - 3000 | Typically weak to medium intensity in IR. |
| C-H Stretch (Aliphatic) | -OCH3 | 3000 - 2850 | Strong, sharp peaks corresponding to symmetric and asymmetric stretching. nist.gov |
| C=C Stretch (Aromatic) | Benzene Ring | 1620 - 1450 | A series of bands of variable intensity, characteristic of the substitution pattern. nih.gov |
| C-H Bend (Aliphatic) | -OCH3 | 1470 - 1430 | Bending (scissoring) vibrations of the methyl groups. |
| C-O Stretch (Aromatic Ether) | Ar-O-C | 1275 - 1200 (asymmetric)1075 - 1020 (symmetric) | Two distinct, strong bands characteristic of aryl ethers. nist.gov |
| C-F Stretch | Ar-F | 1250 - 1000 | Generally strong and characteristic absorptions in the IR spectrum. |
| C-Br Stretch | Ar-Br | 650 - 500 | Found in the fingerprint region of the IR spectrum. nist.gov |
The precise positions of these peaks are influenced by the electronic effects of the various substituents on the benzene ring. The combination of electron-donating methoxy groups and electron-withdrawing halogens affects the bond strengths and, consequently, the vibrational frequencies. Comparing the experimental FT-IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT) can lead to a definitive assignment of all major vibrational modes. mdpi.com
In-situ Monitoring of Reaction Progress via IR Spectroscopy
In the realm of modern synthetic chemistry, particularly within pharmaceutical and fine chemical manufacturing, the ability to monitor reaction progression in real-time is of paramount importance for ensuring safety, optimizing yield, and understanding reaction kinetics and mechanisms. nih.gov In-situ Fourier Transform Infrared (FTIR) spectroscopy has emerged as a powerful Process Analytical Technology (PAT) for achieving this, offering a non-destructive, continuous, and information-rich window into the chemical transformations occurring within a reactor. amazonaws.comresearchgate.net This section will detail the application of in-situ IR spectroscopy for monitoring reactions involving this compound.
The core principle of in-situ IR spectroscopy lies in the use of an Attenuated Total Reflectance (ATR) probe, often made of chemically inert materials like diamond or silicon, which can be directly inserted into a reaction vessel. amazonaws.com This probe allows for the acquisition of IR spectra from the reaction mixture at any given moment without the need for sampling, which can be hazardous and may perturb the reaction. mdpi.comnih.gov The resulting data provides a continuous stream of information, tracking the disappearance of reactants and the appearance of intermediates and products through their unique vibrational frequencies. youtube.com
For a substituted aromatic compound like this compound, in-situ IR spectroscopy is particularly adept at monitoring several key reaction types. The progress of these reactions can be followed by observing changes in the characteristic absorption bands of the functional groups present in the reactant and the subsequent products.
A primary application would be in monitoring metal-halogen exchange reactions, such as the formation of a Grignard reagent or an organolithium species. These are common subsequent steps for aryl halides in the synthesis of more complex molecules. The initiation and progress of a Grignard reaction, for instance, can be continuously tracked. mt.com The consumption of this compound would be evidenced by a decrease in the intensity of the C-Br stretching vibration, which is typically found in the lower frequency region of the mid-IR spectrum. Concurrently, the formation of the C-Mg bond in the Grignard reagent would give rise to new, albeit often weak, absorption bands. mt.comresearchgate.net
Similarly, in-situ FTIR is highly effective for monitoring lithiation reactions. The decrease in the reactant's characteristic peaks would be observed alongside the appearance of new peaks corresponding to the newly formed organolithium intermediate. This real-time analysis is crucial for controlling these often highly exothermic and rapid reactions.
Another significant application is in the monitoring of cross-coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, where the C-Br bond is replaced with a new carbon-carbon bond. In a Heck-Matsuda reaction, for example, the formation of the diazonium salt intermediate from an aniline (B41778) precursor can be monitored in real-time before the coupling step. mdpi.comnih.gov For this compound, the disappearance of the C-Br band and the characteristic aromatic ring vibrations, along with the emergence of new bands from the coupled product (e.g., alkene signals in a Heck reaction), would provide a clear kinetic profile of the reaction.
The table below outlines the key functional groups of this compound and the expected regions for their characteristic IR absorptions. During a reaction, the intensity of these bands would be expected to change, and new bands corresponding to the product would appear, allowing for precise reaction monitoring.
| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Expected Change During Reaction |
| Aromatic C-H | Stretching | 3100-3000 | Shift or change in pattern upon substitution |
| Methoxy C-H | Stretching | 2950-2850 | Generally stable unless involved in reaction |
| Aromatic C=C | In-ring stretching | 1600-1450 | Shift in position and intensity |
| Methoxy C-O | Asymmetric stretching | 1275-1200 | Shift upon electronic changes to the ring |
| Aromatic C-F | Stretching | 1250-1000 | Generally stable |
| Aromatic C-Br | Stretching | 600-500 | Decrease in intensity as reactant is consumed |
By creating a model that correlates the intensity of these IR bands with the concentration of the respective species, a quantitative understanding of the reaction kinetics can be developed. youtube.com This allows chemists to determine reaction endpoints accurately, identify the formation of any transient intermediates or by-products, and ensure the reaction proceeds as expected, which is critical for process safety and efficiency. nih.govnih.gov
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of modern computational chemistry for studying substituted benzene (B151609) derivatives. This method is favored for its balance of accuracy and computational efficiency. DFT calculations allow for the detailed examination of a molecule's electronic structure, providing a theoretical basis for its stability and reactivity. nih.gov Studies on related dimethoxybenzene derivatives have often employed hybrid functionals like B3LYP, which is noted for its reliability in systems with hydrogen bonding, or CAM-B3LYP, to provide robust information on their electronic properties. researchgate.netresearchgate.net
Electronic Structure Analysis: HOMO-LUMO Energy Levels and Gaps
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net
A larger HOMO-LUMO gap suggests higher stability and lower reactivity. researchgate.net For instance, DFT calculations on related bromo-dimethoxybenzaldehyde compounds have shown significant energy gaps, indicating that these molecules are chemically stable. researchgate.net These calculations provide a quantitative measure of electronic stability. nih.gov
Table 1: Frontier Molecular Orbital Energies and Related Parameters for Structurally Similar Compounds
| Compound | HOMO (kcal/mol) | LUMO (kcal/mol) | HOMO-LUMO Gap (kcal/mol) |
| 6-bromo-2,3-dimethoxybenzaldehyde | - | - | -161.40 |
| 5-bromo-2,3-dimethoxybenzaldehyde | - | - | -162.90 |
Data derived from theoretical calculations on related compounds, as specific data for 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene is not available. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution on a molecule's surface and predicting its reactive sites. nih.gov These maps illustrate regions of electron richness (nucleophilic, typically colored red) and electron deficiency (electrophilic, typically colored blue). The MEP analysis of dimethoxybenzene derivatives has shown that the distribution of these potentials is heavily influenced by the substituent groups. bohrium.comnih.gov For example, in related molecules, the carbonyl groups of benzaldehyde (B42025) derivatives show significant electrophilic character, while the presence of bromine and oxygen atoms can create nucleophilic regions. nih.govscielo.br An MEP map of this compound would likely show electrophilic character associated with the electron-withdrawing fluorine atoms and nucleophilic character around the oxygen atoms of the methoxy (B1213986) groups.
Frontier Molecular Orbital (FMO) Theory in Reaction Design
Frontier Molecular Orbital (FMO) theory provides a framework for understanding and predicting the outcomes of chemical reactions by considering the interactions between the HOMO of one reactant and the LUMO of another. The theory is fundamental in designing synthetic pathways. The energies and symmetries of these frontier orbitals determine the feasibility and regioselectivity of a reaction. While specific applications of FMO theory to the reaction design of this compound have not been documented, this theoretical approach is essential for predicting its behavior in reactions such as electrophilic aromatic substitution or nucleophilic aromatic substitution, guided by the calculated HOMO and LUMO energy levels and spatial distributions.
Quantum Chemical Modeling of Reaction Mechanisms
Beyond static properties, quantum chemical modeling can elucidate the dynamic processes of chemical reactions. This involves mapping the energy landscape that connects reactants to products.
Transition State Characterization and Activation Energy Determination
A key aspect of modeling reaction mechanisms is the identification and characterization of the transition state—the highest energy point along the reaction coordinate. The structure of this activated complex is unstable and transient. caltech.edu The energy difference between the reactants and the transition state is the activation energy (Ea), which is a critical factor in determining the rate of a reaction. A higher activation energy corresponds to a slower reaction. Computational methods can be used to calculate the geometry of the transition state and its associated activation energy, providing invaluable insights into the kinetics of a proposed reaction. While no specific transition state analyses for reactions involving this compound are reported in the literature, this type of investigation would be crucial for understanding its synthetic transformations.
Reaction Coordinate and Intrinsic Reaction Coordinate (IRC) Computations
There are no published studies that have performed Intrinsic Reaction Coordinate (IRC) computations for reactions involving This compound . Such calculations are crucial for mapping the minimum energy path of a chemical reaction from the transition state to the reactants and products. This analysis would provide valuable insights into the reaction mechanisms, kinetics, and the stability of intermediates and transition states for this compound. The absence of this data precludes a detailed, evidence-based discussion of its reaction pathways from a computational standpoint.
Non-Covalent Interaction (NCI) Analysis
Detailed Non-Covalent Interaction (NCI) analysis for This compound has not been reported in the scientific literature. NCI analysis is a powerful computational tool used to visualize and quantify weak interactions within and between molecules.
Quantification of Halogen Bonding and Other Weak Interactions
Specific computational studies quantifying halogen bonding, hydrogen bonding, or other weak interactions for This compound are not available. The presence of a bromine atom, two fluorine atoms, and two methoxy groups suggests the potential for a complex network of non-covalent interactions, including halogen bonds (C-Br···O, C-Br···F), hydrogen bonds (C-H···O, C-H···F), and dipole-dipole interactions. However, without NCI analysis or similar computational studies, the nature, strength, and geometric characteristics of these potential interactions remain uncharacterized for this specific molecule.
Evaluation of π-π Stacking and Dispersive Forces
There is no available research that evaluates the role of π-π stacking and dispersive forces in the solid-state packing or intermolecular interactions of This compound . The substituted benzene ring provides a platform for such interactions, which are critical in determining crystal packing and the physical properties of the material. Computational analysis would be required to determine the energetic contributions and geometric arrangements of these forces.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a time-resolved understanding of molecular motion and behavior. Currently, there are no published MD simulation studies for This compound .
Conformational Dynamics in Solution and Solid State
The conformational landscape of This compound , particularly concerning the orientation of the two methoxy groups relative to the benzene ring and the other substituents, has not been investigated through molecular dynamics simulations. Such simulations would elucidate the preferred conformations in different environments (e.g., various solvents or the solid state), the energy barriers between different conformers, and the timescale of conformational changes.
Solvent Effects on Molecular Structure and Reactivity
The influence of different solvents on the molecular structure and potential reactivity of This compound has not been explored using computational methods. MD simulations or implicit solvent models could predict how the polarity and hydrogen-bonding capabilities of a solvent might affect the conformational equilibrium, the electronic structure, and the energetics of potential reactions. This information is vital for understanding and predicting the behavior of the compound in a solution-phase chemical synthesis.
Applications in Advanced Chemical Synthesis and Materials Science
Precursors for Complex Polycyclic Aromatic Hydrocarbons (PAHs)
The unique substitution pattern of 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene, featuring a bromo-substituent for coupling reactions and electron-donating methoxy (B1213986) groups, alongside electron-withdrawing fluorine atoms, suggests its potential as a valuable precursor for the synthesis of complex PAHs. However, specific examples of its use are not currently available.
Synthesis of Substituted Naphthols and Anthracenols
The synthesis of substituted naphthols and anthracenols often involves annulation strategies where a substituted benzene (B151609) ring is fused onto another aromatic system. In theory, the bromine atom on this compound could participate in cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) to form a bond with a suitable reaction partner, which could then undergo cyclization to form the naphthol or anthracenol core. The fluorine and methoxy substituents would be carried into the final structure, potentially influencing its electronic properties. However, no published studies specifically demonstrate this pathway using this compound.
Construction of Pentacene (B32325) and Other Extended π-Systems
The construction of pentacene and other extended π-systems often relies on the coupling of smaller aromatic building blocks. The bromo-functionality of this compound would be a key reactive site for such transformations, allowing for the step-wise construction of the larger polycyclic framework. The fluorine and methoxy groups would be expected to modulate the solubility, packing, and electronic characteristics of the resulting extended π-systems, which are crucial for their application in organic electronics. At present, there is no direct evidence in the scientific literature of this compound being used for the synthesis of pentacene or related structures.
Building Blocks for Functional Materials
The combination of functionalities on the this compound ring makes it an interesting candidate as a building block for various functional materials. The interplay between the electron-donating and electron-withdrawing groups can lead to unique optical and electronic properties.
Conductive Polymers and Organic Electronic Materials
The development of conductive polymers and organic electronic materials often involves the polymerization of functionalized aromatic monomers. Through reactions like electropolymerization or transition-metal-catalyzed cross-coupling reactions, the bromine atom of this compound could be utilized to form polymeric chains. The resulting polymer would have a backbone decorated with fluorine and methoxy groups, which could influence the polymer's conformation, bandgap, and charge transport properties. Research specifically detailing the use of this compound in this context has not been found.
Optoelectronic Materials and Fluorescent Emitters
The design of optoelectronic materials and fluorescent emitters often targets molecules with specific energy levels and high quantum yields. The substitution pattern of this compound could, in principle, be exploited to create novel fluorophores. The bromine atom allows for the introduction of other chromophoric or auxochromic groups through cross-coupling reactions, enabling the fine-tuning of the absorption and emission wavelengths. The fluorine and methoxy groups would also play a significant role in modulating these properties. However, there are no specific reports on the synthesis of optoelectronic materials or fluorescent emitters derived from this compound.
Liquid Crystal and Display Technologies
The synthesis of liquid crystalline materials often requires molecules with a specific shape anisotropy and intermolecular interactions. While the rigid phenyl ring of this compound could serve as a core mesogenic unit, its direct application in liquid crystal synthesis is not documented. The bromine atom provides a handle for further chemical modification to introduce long alkyl chains or other moieties that are typically required to induce liquid crystalline phases. The influence of the difluoro and dimethoxy substitution on the mesomorphic properties would be an area for future investigation.
Precursors for Metal-Organic Frameworks (MOFs) Ligands
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic molecules known as ligands. wiley-vch.dersc.org The properties of a MOF are highly dependent on the structure of its organic ligand. nih.govosti.gov A molecule like this compound could theoretically serve as a precursor to a multidentate carboxylate ligand, a common component in MOF synthesis. osti.gov
The synthetic pathway would likely involve the conversion of the bromo-substituent into a carboxylic acid group via reactions such as Grignard formation followed by carboxylation, or through palladium-catalyzed coupling reactions. The resulting difluoro-dimethoxy-benzoic acid could then be used as a linker in MOF synthesis. The fluorine and methoxy groups would offer a means to tune the electronic properties and chemical environment within the pores of the resulting MOF, potentially influencing its catalytic activity, gas sorption selectivity, or stability. researchgate.net
Role as Key Intermediates in Multi-Step Organic Synthesis
Chemo- and Regioselective Synthesis of Advanced Intermediates
The distinct functional groups on this compound—a bromine atom, two fluorine atoms, and two methoxy groups—allow for a variety of chemo- and regioselective transformations. The bromine atom is a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or metal-halogen exchange to form organometallic reagents. These reactions would be highly regioselective at the carbon-bromine bond, leaving the more inert carbon-fluorine bonds intact.
Synthesis of Phosphinyl-Appended Quinone Derivatives
Quinone derivatives are a class of compounds with significant biological and material applications. nih.gov While no direct synthesis from this compound is documented, a theoretical pathway can be proposed. This would involve a multi-step process beginning with the conversion of the bromo-group into a phosphine (B1218219) or phosphonate (B1237965) ester moiety via reactions like the Michaelis-Arbuzov reaction or palladium-catalyzed phosphination.
Subsequently, the methoxy groups would need to be demethylated to yield a hydroquinone (B1673460). This is a common transformation in organic synthesis. Finally, oxidation of the resulting fluorinated and phosphinyl-substituted hydroquinone would produce the target phosphinyl-appended quinone derivative. The fluorine atoms would be expected to significantly alter the redox potential of the final quinone.
Development of Novel Catalysts and Reagents
Ligands for Transition Metal Catalysis
The development of new ligands is crucial for advancing transition metal catalysis. bangor.ac.uk this compound could serve as a foundational scaffold for creating novel phosphine ligands. For instance, reaction with a phosphine-containing nucleophile or a multi-step conversion of the bromo-group into a phosphine would yield a new ligand.
The electronic properties of such a ligand would be heavily influenced by the electron-withdrawing fluorine atoms and electron-donating methoxy groups. This unique electronic profile could impart novel reactivity or selectivity when the ligand is coordinated to a transition metal center, potentially leading to catalysts with improved performance in reactions like cross-coupling, hydroformylation, or hydrogenation. nih.gov
Precursors for Fluorinating or Brominating Agents
Aromatic compounds containing bromine can sometimes act as brominating agents, particularly under conditions that facilitate the transfer of an electrophilic bromine atom. google.com However, the use of this compound for this purpose is not documented and would likely be inefficient compared to standard reagents like N-Bromosuccinimide.
Similarly, there is no evidence to suggest this compound could serve as a precursor for a fluorinating agent. The carbon-fluorine bonds on an aromatic ring are exceptionally strong and are not suitable for transfer reactions under typical conditions. The synthesis of fluorinating agents generally involves different chemical approaches. google.com
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
The synthesis of polyhalogenated and polysubstituted benzene (B151609) derivatives traditionally relies on multi-step processes that often involve harsh reaction conditions and the use of stoichiometric, and sometimes toxic, reagents. A key challenge for the future will be the development of more sustainable and efficient synthetic routes to "1-Bromo-3,4-difluoro-2,5-dimethoxybenzene."
Future research will likely focus on the application of green chemistry principles to the synthesis of halogenated dimethoxybenzenes. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. For instance, moving away from chlorinated solvents towards more environmentally benign alternatives like ethanol (B145695) or even water, where possible, would be a significant step. nih.gov The development of one-pot syntheses, where multiple transformations are carried out in a single reaction vessel, would also contribute to a greener process by reducing the need for intermediate purification steps and minimizing solvent usage. e-bookshelf.de
Exploring alternative halogenating agents is another crucial avenue. Traditional methods often employ elemental bromine and harsh fluorinating agents. Research into milder and more selective reagents, or the in-situ generation of reactive halogenating species, could lead to more sustainable processes. For example, the use of copper(II) fluoride (B91410) in a "green" method for producing fluorinated aromatics has been demonstrated at high temperatures, suggesting a potential, albeit challenging, direction for fluorination. organic-chemistry.org
Catalytic methods are paramount for developing efficient and sustainable synthetic routes. Transition-metal catalysis, in particular, has revolutionized the synthesis of complex aromatic molecules. arizona.edu Future research should focus on developing catalytic systems for the selective halogenation of dimethoxybenzene precursors. This could involve directing-group strategies to control the regioselectivity of bromination and fluorination. researchgate.net For instance, a strategically placed directing group could guide the halogenation to the desired positions on the benzene ring, followed by its removal or conversion into another functional group.
Exploration of Novel Reactivity and Transformation Pathways
The presence of multiple, electronically distinct functional groups on the "this compound" ring opens up a wide range of possibilities for further chemical transformations. Understanding and harnessing this reactivity is a key area for future investigation.
The carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds in "this compound" have different strengths and reactivities, which could be exploited for selective functionalization. While C-Br bonds are commonly activated in cross-coupling reactions, the activation of the stronger C-F bond is more challenging. rsc.org
Future research could explore unconventional methods for C-halogen bond activation. Photocatalysis, for example, has emerged as a powerful tool for activating aryl halides under mild conditions, often using visible light. arizona.eduresearchgate.netdntb.gov.ua This approach could enable the selective functionalization of the C-Br bond while leaving the C-F bonds intact, or vice versa, depending on the photocatalyst and reaction conditions. Mechanochemical methods, which use mechanical force to induce chemical reactions, offer another promising avenue for activating C-halogen bonds in the solid state, potentially reducing the need for solvents. acs.orgresearchgate.net The development of catalyst-free activation modes, such as those involving halogen-bonding complexes, could also provide novel and sustainable pathways for C-halogen bond functionalization. nih.gov
The multifunctionality of "this compound" makes it an ideal substrate for cascade or domino reactions, where a single synthetic operation triggers a sequence of bond-forming events to rapidly build molecular complexity. e-bookshelf.denih.govmdpi.com Such reactions are highly efficient and atom-economical.
Future research could focus on designing cascade sequences that exploit the differential reactivity of the C-Br, C-F, and C-H bonds, as well as the influence of the methoxy (B1213986) groups. For example, a reaction could be initiated by a cross-coupling at the C-Br position, followed by an intramolecular cyclization involving one of the methoxy groups or an adjacent C-H bond. Halogen-mediated cascade cyclizations of related systems have been shown to produce complex polycyclic structures. nih.govfigshare.com The development of multi-component reactions, where three or more reactants combine in a single step, would also be a powerful strategy for generating diverse molecular scaffolds from this versatile building block. organic-chemistry.orgacs.orgresearchgate.net
Advanced Materials Integration and Performance Optimization
The unique electronic properties conferred by the combination of fluoro and dimethoxy substituents suggest that "this compound" could be a valuable building block for advanced materials. The fluorine atoms can enhance properties like thermal stability and oxidative resistance, while the methoxy groups can influence solubility and intermolecular interactions.
Future research in this area should focus on incorporating this compound into polymers, organic semiconductors, and other functional materials. For example, it could be used as a monomer in the synthesis of novel fluorinated polymers with tailored properties. The bromo-functionality provides a handle for polymerization through cross-coupling reactions. The resulting materials could have applications in areas such as organic electronics, where the electronic properties of the monomer unit would be critical.
Furthermore, the compound could be used as a precursor for the synthesis of more complex polycyclic aromatic hydrocarbons (PAHs), which are of interest for their optoelectronic properties. wuxiapptec.com The performance of these materials could be optimized by systematically modifying the structure of the "this compound" core and studying the structure-property relationships of the resulting materials.
Integration with Machine Learning and AI in Synthetic Design
The synthesis of complex molecules like this compound can be a time-consuming and resource-intensive process. The integration of machine learning (ML) and artificial intelligence (AI) offers the potential to accelerate and optimize synthetic strategies. mit.eduyoutube.com
One of the major hurdles in organic synthesis is the prediction of reaction outcomes, including yield and selectivity. mit.eduacs.org Machine learning models, trained on large datasets of chemical reactions, are increasingly being used to predict the most likely products of a given set of reactants and conditions. nih.govarxiv.org For a molecule with multiple reactive sites like this compound, predicting the regioselectivity of a reaction is a non-trivial task.
Future work could involve the development of specialized ML models to predict the outcomes of reactions involving this and similar polysubstituted benzenes. These models could help chemists to identify the most promising reaction conditions to achieve the desired product, thereby reducing the number of trial-and-error experiments. nih.govnih.gov A significant challenge is the availability of high-quality, standardized reaction data needed to train these models effectively. rsc.org
The convergence of AI with robotic systems is paving the way for automated synthesis platforms. youtube.com These systems can perform reactions, analyze the results, and then use machine learning algorithms to decide on the next set of experimental conditions to optimize a reaction. researchgate.netd-nb.infoacs.org This "closed-loop" optimization can rapidly identify the optimal conditions for a given transformation.
Q & A
Q. What are the recommended synthetic routes for 1-Bromo-3,4-difluoro-2,5-dimethoxybenzene?
The synthesis typically involves sequential functionalization of a benzene ring. For example:
- Step 1 : Introduce methoxy groups via alkylation of a dihydroxybenzene precursor using dimethyl sulfate or methyl iodide under basic conditions (e.g., K₂CO₃). Methoxy groups at positions 2 and 5 are ortho/para-directing, influencing subsequent substitutions .
- Step 2 : Fluorination can be achieved using electrophilic fluorinating agents (e.g., Selectfluor®) or halogen exchange (Halex reaction) in polar aprotic solvents. The positioning of fluorine at 3 and 4 is guided by steric and electronic effects of existing methoxy groups .
- Step 3 : Bromination is performed using Br₂ in the presence of a Lewis acid (e.g., FeBr₃) or via radical bromination. The bromine atom occupies the remaining activated position dictated by the directing effects of methoxy and fluorine substituents . Key Validation : Monitor reaction progress via TLC and confirm regiochemistry using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS).
Q. How can the purity and structural integrity of this compound be verified?
- Chromatography : Use HPLC or GC with a polar stationary phase (e.g., C18) to assess purity.
- Spectroscopy :
- NMR : ¹H NMR will show distinct singlet(s) for methoxy protons (~δ 3.8–4.0 ppm) and splitting patterns for fluorine-coupled aromatic protons. ¹⁹F NMR confirms fluorine substitution .
- X-ray Crystallography : Single-crystal analysis (e.g., slow evaporation from CHCl₃) reveals dihedral angles between methoxy groups and the aromatic plane, which influence molecular packing and reactivity. For example, in related dimethoxybenzene derivatives, methoxy dihedral angles range from 68.5° to 84.7° .
- Elemental Analysis : Confirm Br, F, and O content via combustion analysis or ICP-MS.
Advanced Research Questions
Q. How do the electronic effects of fluorine and methoxy substituents influence regioselectivity in further functionalization?
- Methoxy Groups : Strongly electron-donating (+M effect) and ortho/para-directing. They activate the ring toward electrophilic substitution but may sterically hinder bulky reagents at the ortho position.
- Fluorine Atoms : Electron-withdrawing (-I effect) and meta-directing. They deactivate the ring but enhance stability of intermediates in nucleophilic aromatic substitution (NAS).
- Competing Effects : In this compound, the bromine atom occupies the most activated position. Subsequent reactions (e.g., Suzuki coupling) may target the para position to fluorine or meta to methoxy, depending on reaction conditions. Computational modeling (DFT) is recommended to predict reactive sites .
Q. Can this compound serve as a precursor for polycyclic systems via cycloaddition?
Yes. The electron-deficient aromatic ring (due to fluorine) and activated positions (due to methoxy) make it suitable for Diels-Alder or [4+2] cycloaddition reactions. For example:
- Benzdiyne Equivalent : Under controlled conditions, 1,4-difluoro-2,5-dimethoxybenzene derivatives act as 1,4-benzdiynes in double cycloadditions to form pentiptycenes or other fused systems .
- Applications : Such reactions are valuable in synthesizing natural product analogs or materials with tailored electronic properties.
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Challenges : The bulky methoxy and electronegative fluorine groups create steric and electronic repulsion, complicating crystal lattice formation.
- Solutions :
- Use slow evaporation from low-polarity solvents (e.g., CHCl₃ or hexane) to encourage orderly packing .
- Co-crystallization with small-molecule additives (e.g., thiourea) can stabilize π-π interactions .
Q. How does this compound perform in quantitative structure-activity relationship (QSAR) studies for drug discovery?
- Structural Features : The bromine atom serves as a handle for cross-coupling reactions (e.g., forming biaryl pharmacophores), while fluorine enhances metabolic stability.
- Case Study : In analogs like 1-bromo-2,3,6-trichloro-4,5-dimethoxybenzene, dihedral angles of methoxy groups correlate with binding affinity to cytochrome P450 enzymes. Similar QSAR models can be applied to optimize bioactivity .
Methodological Considerations
- Safety : Handle with nitrile gloves and under a fume hood due to potential toxicity of brominated/fluorinated aromatics. Avoid contact with oxidizing agents to prevent hazardous decomposition .
- Storage : Keep in amber glass vials at 2–8°C under inert gas (Ar/N₂) to prevent photodegradation and moisture absorption .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
